molecular formula C16H14N2S B1458199 1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1597781-23-1

1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B1458199
CAS RN: 1597781-23-1
M. Wt: 266.4 g/mol
InChI Key: OXOQLHHLALYUCT-UHFFFAOYSA-N
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Description

The compound “1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a cyclopentane ring, which is a type of cycloalkane . The presence of a sulfanylidene group indicates the presence of sulfur. The nitrile group (-C≡N) is a functional group commonly found in organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which are commonly used to determine the structure of organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the nitrile group might undergo hydrolysis, reduction, or other reactions. The pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of a nitrile group might influence its polarity and reactivity .

Scientific Research Applications

Synthesis and Crystal Structure

Studies demonstrate the synthesis and crystal structure determination of similar complex molecules, emphasizing the precision in identifying molecular configurations, bond lengths, and angles through crystallography. For instance, Moustafa and Girgis (2007) detailed the synthesis and structure determination of compounds with intricate molecular arrangements, highlighting the utility of X-ray crystallography in elucidating the structural intricacies of such molecules (A. Moustafa & A. S. Girgis, 2007).

Domino Reactions and Novel Heterocyclic Systems

Bondarenko et al. (2016) explored the synthesis of derivatives through domino reactions, leading to the creation of novel heterocyclic systems. This research illustrates the chemical versatility and potential of such compounds to form complex structures with significant synthetic interest (S. P. Bondarenko et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have investigated the biological activities of similar compounds, including their potential antimicrobial and anticancer properties. For example, Elewa et al. (2021) synthesized a series of new pyridines and evaluated their antibacterial and antitumor activities, showcasing the potential therapeutic applications of such molecules (Safaa I. Elewa et al., 2021).

Fluorescence Properties

Mizuyama et al. (2008) focused on the fluorescence properties of 2-pyrone derivatives, derived from similar structural frameworks. Their work highlights the potential of these compounds in developing fluorescent materials for various applications (Naoko Mizuyama et al., 2008).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) prepared a series of novel pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, and conducted molecular docking screenings to evaluate their potential as GlcN-6-P synthase inhibitors. This study exemplifies the intersection of synthetic chemistry and computational biology in drug discovery (E. M. Flefel et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient synthesis methods .

properties

IUPAC Name

1-(2-methylphenyl)-3-sulfanylidene-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-10-5-2-3-6-11(10)15-13-8-4-7-12(13)14(9-17)16(19)18-15/h2-3,5-6H,4,7-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOQLHHLALYUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3CCCC3=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 2
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 4
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 5
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Reactant of Route 6
1-(2-methylphenyl)-3-sulfanylidene-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile

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